molecular formula C5H11BO3 B1452836 Tetrahydropyran-4-boronic acid CAS No. 1072952-46-5

Tetrahydropyran-4-boronic acid

Cat. No.: B1452836
CAS No.: 1072952-46-5
M. Wt: 129.95 g/mol
InChI Key: PJAHYWURJMYDPM-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-boronic acid is a useful research compound. Its molecular formula is C5H11BO3 and its molecular weight is 129.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

oxan-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAHYWURJMYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCOCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678454
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-46-5
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Modern Organic Synthesis and Medicinal Chemistry

The importance of tetrahydropyran-4-boronic acid and its esters, such as the pinacol (B44631) ester, is particularly pronounced in the construction of complex molecular architectures. chemimpex.com The tetrahydropyran (B127337) motif is a common structural feature in a wide array of biologically active natural products, including those of marine origin. mdpi.com Consequently, methods for the stereoselective synthesis of tetrahydropyran derivatives are of great interest to synthetic chemists.

In medicinal chemistry, these compounds serve as crucial building blocks for the development of novel therapeutic agents. chemimpex.com The incorporation of the tetrahydropyran ring can influence a molecule's pharmacological properties, including its solubility, metabolic stability, and binding affinity to biological targets. chemicalbook.com Boronic acids themselves are a versatile class of organic compounds that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. semanticscholar.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical drugs.

Role As a Versatile Building Block in Complex Molecule Construction

The utility of tetrahydropyran-4-boronic acid as a building block stems from its ability to participate in a wide range of chemical reactions with high selectivity. chemimpex.commolport.com The boronic acid moiety can be readily transformed into other functional groups, allowing for the introduction of diverse structural elements into a molecule.

One of the most significant applications of this compound and its derivatives is in palladium-catalyzed cross-coupling reactions. chemimpex.comsemanticscholar.org These reactions enable the efficient and predictable formation of new bonds between the tetrahydropyran (B127337) core and various other organic fragments. This capability has been instrumental in the total synthesis of complex natural products and the creation of libraries of novel compounds for drug discovery. mdpi.comsemanticscholar.org

The stability and compatibility of the tetrahydropyran ring with a broad range of reaction conditions further enhance its value as a building block. chemimpex.com This allows for its incorporation at various stages of a synthetic sequence without the need for extensive protecting group strategies.

Expanding Applications in Specialized Chemical Fields

Strategic Approaches to Boronic Acid Synthesis

The generation of the carbon-boron bond is the cornerstone of boronic acid synthesis. Several strategic approaches have been developed, each with distinct advantages depending on the substrate's nature and functional group tolerance.

A foundational method for synthesizing boronic acids and their esters involves the reaction of Grignard reagents with a boron-containing substrate, such as a trialkyl borate (B1201080). google.comgoogle.comorganic-chemistry.org This approach is typically conducted at ambient or low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comwipo.int The Grignard reagent, formed from an alkyl, aryl, or vinyl halide and magnesium metal, acts as a nucleophile, attacking the electrophilic boron atom of the borate ester (e.g., triisopropyl borate or trimethyl borate). google.comorgsyn.org

The reaction generally proceeds to form a boronic ester, which can then be hydrolyzed in a subsequent step to yield the final boronic acid. google.com For instance, aliphatic, aromatic, and heteroaromatic Grignard reagents react with pinacolborane at room temperature to afford the corresponding pinacolboronates in good yields. organic-chemistry.org This method's primary advantage is its use of readily available starting materials and straightforward reaction conditions. google.com However, its application can be limited by the functional group compatibility of the highly reactive Grignard reagent. arkat-usa.org

Transmetallation offers an alternative route to boronic acids, particularly for arylboronic acids where direct Grignard formation might be challenging. researchgate.net This strategy involves the transfer of an organic group from one metal to another. Common methods include the palladium-catalyzed cross-coupling of aryl halides or triflates with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netnih.govacs.org

A key challenge in these reactions is achieving chemoselectivity, ensuring that the desired transmetallation occurs without unwanted side reactions like product transmetallation or hydrolysis of the boronic ester. nih.govacs.org Control over reaction conditions, such as the choice of base and solvent, is crucial for success. nih.gov Arylboronic acids can also be prepared via the transmetallation of organosilanes and organostannanes. researchgate.net These transition-metal-catalyzed methods often exhibit excellent functional group tolerance, a significant advantage over traditional organometallic routes. google.com

For substrates with sensitive functional groups or for generating unstable organometallic intermediates, an in situ quench (or Barbier-type) procedure is highly effective. arkat-usa.orgnih.gov In this protocol, the organometallic reagent, typically an organolithium, is generated in the presence of the electrophilic boron-containing substrate. orgsyn.org For example, n-butyllithium can be added to a mixture of an aryl halide and triisopropyl borate. orgsyn.orgdur.ac.uk

The reasoning behind this approach is that the formation of the organolithium species via lithium-halogen exchange is often much faster than its reaction with the borate ester at low temperatures. orgsyn.org The newly formed, highly reactive organolithium is immediately "trapped" by the borate present in the reaction mixture, which minimizes the potential for side reactions. orgsyn.orgdur.ac.uk This technique has been shown to improve yields significantly, especially for the synthesis of heteroarylboronic acids, and allows reactions to be conducted at more practical temperatures (e.g., -40 °C instead of -78 °C). orgsyn.orgdur.ac.uk

Table 1: Comparison of Boronic Acid Synthesis Strategies

MethodDescriptionKey ReagentsAdvantagesLimitations
Grignard-Based SynthesisReaction of a pre-formed Grignard reagent with a boron electrophile, followed by hydrolysis.R-MgX, B(OR')₃ (e.g., triisopropyl borate), ethereal solvent (THF). google.comgoogle.com- Utilizes common reagents
  • Generally straightforward procedure
  • Good yields for simple substrates. organic-chemistry.org
  • - Limited functional group tolerance
  • Highly reactive Grignard reagent can lead to side reactions. arkat-usa.org
  • TransmetallationTransfer of an organic group from a less electropositive metal (e.g., Si, Sn, or a Pd-complex) to boron.Aryl halides, B₂pin₂, Pd catalyst; Arylsilanes/stannanes. researchgate.netacs.org- High functional group tolerance
  • Access to complex arylboronates. google.com
  • - Requires transition metal catalysts
  • Potential for catalyst impurities in product
  • Chemoselectivity can be challenging. nih.gov
  • In Situ QuenchGeneration of a reactive organometallic (e.g., organolithium) in the presence of the boron electrophile.R-X, n-BuLi, B(OR')₃ in a one-pot setup. orgsyn.org- Traps unstable intermediates
  • Minimizes side reactions
  • Often provides higher yields for complex substrates. dur.ac.uk
  • - Requires precise control of stoichiometry and temperature
  • Results can be substrate-dependent. dur.ac.uk
  • Targeted Synthesis of Tetrahydropyran-Based Boronates

    The synthesis of the tetrahydropyran (B127337) (THP) core, especially with defined stereochemistry, is a crucial aspect of preparing derivatives of this compound.

    A common strategy to access this compound derivatives begins with a pre-formed cyclic ketone, tetrahydropyran-4-one. researchgate.net This ketone can be converted into a suitable precursor for borylation. For example, it can be transformed into a vinyl triflate or a halide at the 4-position. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a diboron reagent like B₂pin₂ to install the boronate ester. Alternatively, the corresponding 4-halotetrahydropyran can be subjected to metal-halogen exchange with an organolithium reagent, followed by quenching with a borate ester. google.com

    Another approach utilizes pyran or dihydropyran precursors. ualberta.ca For instance, enantioenriched dihydropyranyl boronates can be synthesized via asymmetric cycloaddition reactions. ualberta.ca These intermediates can then be subjected to further transformations, such as stereospecific hydrogenation of the double bond, to yield the saturated tetrahydropyran boronate scaffold.

    The biological activity of many complex molecules containing a THP ring is highly dependent on their stereochemistry. nih.gov Therefore, significant effort has been dedicated to methods that construct the THP ring with high stereocontrol. These methods generate polysubstituted tetrahydropyrans that can subsequently be functionalized to introduce the boronic acid group.

    Key stereoselective strategies include:

    Intramolecular Cyclizations: Acid-catalyzed cyclization of silylated alkenols provides a route to polysubstituted THPs with excellent diastereoselectivity. uva.es Another powerful method is the intramolecular oxa-Michael reaction, where chiral catalysts can be used to achieve high enantioselectivity in the ring-closing step. whiterose.ac.uk

    Prins Cyclization: The intermolecular Prins cyclization, reacting a homoallylic alcohol with an aldehyde under Lewis acid catalysis, can form the THP ring, with stereoselectivity dictated by a chair-like transition state. nih.gov

    Matteson Homologation: This technique allows for the stereoselective construction of functionalized tetrahydropyran ring systems through the iterative homologation of chiral boronic esters. researchgate.net

    Redox-Relay Heck Reaction: A palladium-catalyzed oxidative Heck redox-relay strategy has been used for the stereoselective synthesis of 2,6-trans-disubstituted tetrahydropyrans from dihydropyranyl alcohols and boronic acids. acs.org

    These advanced methodologies provide access to a diverse range of stereodefined tetrahydropyran structures, which are essential precursors for the synthesis of complex and biologically relevant tetrahydropyran-based boronic acids. nih.govnih.gov

    Stereoselective and Stereodivergent Methodologies for Tetrahydropyran Ring Construction

    Intramolecular Oxa-Michael Cyclizations and Stereochemical Control

    Intramolecular oxa-Michael additions, or intramolecular oxa-conjugate cyclizations (IOCC), represent a fundamental and widely utilized method for the synthesis of tetrahydropyran derivatives. nih.govresearchgate.net This reaction involves the 1,4-addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system, such as an ester, ketone, or thioester, to form the six-membered THP ring. nih.govresearchgate.net

    The stereochemical outcome of the cyclization is highly dependent on the reaction conditions and the substrate's geometry. nih.gov Generally, base-catalyzed intramolecular oxa-Michael reactions of ζ-hydroxy-α,β-unsaturated esters proceed under kinetic control to yield 2,6-trans-substituted tetrahydropyrans. nih.gov In contrast, thermodynamic conditions favor the formation of the more stable 2,6-cis-substituted isomers. nih.gov The geometry of the double bond in the acyclic precursor also plays a critical role; the oxyanion derived from a hydroxyacrylate with an E-double bond predominantly gives the trans-2,6-disubstituted THP, while the corresponding Z-isomer cyclizes to afford the cis-2,6-disubstituted product as the major isomer. researchgate.net

    Acid catalysis can also be employed, particularly when the conjugate acceptor is sufficiently electrophilic. nih.gov Brønsted acid-catalyzed IOCC of α,β-unsaturated ester surrogates, such as thioesters and oxazolidinone imides, has been shown to produce 2,6-cis-substituted tetrahydropyran derivatives with good to excellent diastereoselectivity. acs.org Tandem reactions, such as allylic oxidation/oxa-Michael addition cascades, have also been developed for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov

    Recent advancements have focused on asymmetric variations of the intramolecular oxa-Michael reaction. Chiral phosphoric acids have been successfully used as catalysts in a "clip-cycle" approach, where an alcohol fragment and an aryl thioacrylate are first "clipped" together via olefin metathesis, followed by an intramolecular oxa-Michael cyclization to produce spirocyclic THPs with high enantioselectivity (up to 99% ee). whiterose.ac.uk

    Table 1: Stereochemical Control in Intramolecular Oxa-Michael Cyclizations

    Catalyst/ConditionsPrecursor GeometryMajor Product StereochemistryDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
    Base (Kinetic Control)ζ-hydroxy α,β-unsaturated ester2,6-transVaries
    Base (Thermodynamic Control)ζ-hydroxy α,β-unsaturated ester2,6-cisVaries
    Brønsted Acidα,β-unsaturated thioester2,6-cis7:1 to >20:1
    Chiral Phosphoric AcidAryl thioacrylate(S)-spirocyclic THPup to 99% ee
    Hetero-Diels-Alder Cycloaddition Strategies for Tetrahydropyran-4-ones

    The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings, including the tetrahydropyran-4-one core. nih.govnih.gov This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with a heterodienophile, such as an aldehyde or ketone, or an electron-deficient 1-oxa-1,3-butadiene with an electron-rich alkene. nih.govnih.gov

    A common and effective strategy involves the Lewis acid-catalyzed HDA reaction of Danishefsky's dienes with aldehydes to access a variety of 2,6-disubstituted tetrahydropyran-4-one derivatives. nih.gov The development of chiral catalysts has significantly enhanced the synthetic utility of this method. For instance, Jacobsen's chiral chromium(III)-salen complexes have been used to achieve excellent diastereoselectivity in the synthesis of 2,6-cis-substituted tetrahydropyran-4-ones. nih.gov Similarly, chiral imidodiphosphoric acids have been employed to catalyze inverse-electron-demand HDA reactions of β,γ-unsaturated α-ketoesters and 3-vinylindoles, yielding highly functionalized 3,4-dihydro-2H-pyrans with excellent diastereo- and enantioselectivities, which can then be converted to tetrahydropyran derivatives. bohrium.com

    The reaction of 2-alkenals with chiral dienes can also induce high diastereoselectivity, providing access to 2,3,5-trisubstituted tetrahydro-γ-pyrones. acs.org These products can be further modified through epimerization and reduction to generate a library of tetrahydropyran-4-ol building blocks. acs.org

    Table 2: Examples of Hetero-Diels-Alder Reactions for Tetrahydropyran-4-one Synthesis

    Diene/Dienophile SystemCatalystProductDiastereomeric/Enantiomeric Selectivity
    Danishefsky's diene and 2-tosyloxyacetaldehydeJacobsen's chiral Cr(III) catalyst2,6-cis-substituted tetrahydropyran-4-one97:3 dr
    β,γ-unsaturated α-ketoester and 3-vinylindoleChiral imidodiphosphoric acid3,4-dihydro-2H-pyran derivative>20:1 dr, 73-99% ee
    Chiral diene and α,β-unsaturated aldehydeNone (chiral auxiliary)2,3,5-trisubstituted tetrahydro-γ-pyrone4:1 to 14:1 dr
    Transannular Oxymercuration Approaches for Tetrahydropyran Derivatives

    Oxymercuration is a classic method for the formation of ether linkages. nih.gov When applied in an intramolecular fashion to δ-alkenyl alcohols, it provides a route to tetrahydropyran derivatives. nih.gov The reaction proceeds through the formation of a mercurinium ion intermediate from the alkene, which is then attacked by the intramolecular hydroxyl group in an anti-specific manner. nih.gov

    A particularly elegant application of this methodology is the transannular oxymercuration of macrocyclic δ-hydroxy alkenes. nih.govresearchgate.net This strategy allows for the construction of the tetrahydropyran ring within a pre-formed macrocycle, often with high diastereoselectivity. For example, in the synthesis of the macrolactone core of (+)-neopeltolide, a transannular cyclization of a δ-hydroxy alkene using mercuric trifluoroacetate (B77799) was employed to construct the 2,6-cis-disubstituted tetrahydropyran ring with excellent selectivity. researchgate.net This approach was found to be superior to a related transannular iodo-etherification, which resulted in poor diastereoselectivity. nih.gov

    Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenol Derivatives

    Palladium-catalyzed reactions offer a versatile platform for the synthesis of complex heterocyclic systems. wiley.com Intramolecular alkoxycarbonylation of unsaturated alcohols, specifically alkenols, is a powerful one-step method for accessing oxygen-containing heterocycles like tetrahydropyrans. wiley.comresearchgate.net This domino reaction involves a palladium(II)-catalyzed cyclization onto the alkene, followed by carbon monoxide insertion and termination with an alcohol or water. researchgate.net

    This methodology has been successfully applied to the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids from hexenols. researchgate.netresearchgate.net The reaction of various hydroxy alkenes with carbon monoxide in the presence of a PdCl₂/CuCl₂ catalyst system consistently produces the tetrahydropyran with a 2,6-cis configuration, although yields can be dependent on the configuration of substituents in the starting alkenol. capes.gov.br In the total synthesis of phorboxazole A, a palladium(II)-mediated intramolecular alkoxycarbonylation was a key step in constructing two separate tetrahydropyran rings with cis-2,6-disubstitution. rsc.org In one instance, the reaction was achieved using catalytic palladium(II) with p-benzoquinone as the stoichiometric re-oxidant. rsc.org

    Oxidative Heck Redox-Relay Strategies for Functionalized Tetrahydropyrans

    A more recent and innovative approach to functionalized tetrahydropyrans involves the use of palladium-catalyzed oxidative Heck redox-relay strategies. nih.govacs.org This methodology allows for the stereoselective synthesis of C-aryl-containing 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols in a single step. nih.govacs.org The reaction utilizes boronic acids as the aryl source in an oxidative Heck process. nih.gov

    The key feature of this strategy is a "chain walk" or redox-relay process. nih.gov Following the initial C-C bond formation, the palladium catalyst migrates along the carbon chain through a series of β-hydride elimination and migratory insertion steps, ultimately leading to the functionalized tetrahydropyran product with high selectivity. nih.gov This approach has been successfully applied to the synthesis of a trans-epimer of the natural product centrolobine. acs.org The methodology is notable for its mild conditions and excellent stereocontrol, providing a valuable route to chiral 2,6-trans-tetrahydropyrans, which can serve as versatile building blocks for further diversification. acs.orgstrath.ac.uk

    Table 3: Oxidative Heck Redox-Relay for 2,6-trans-Tetrahydropyran Synthesis

    Starting MaterialAryl SourceCatalyst SystemProductEnantiomeric Ratio (er)Diastereomeric Ratio (dr)
    (R)-DHP-alcoholp-FC₆H₄B(OH)₂Pd(MeCN)₂(OTs)₂ / PyrOx L1(2S,6S)-2-(4-fluorobenzyl)-6-methyltetrahydro-2H-pyran>99:1>20:1
    (S)-DHP-alcohol4-(methoxy)phenylboronic acidPd(OAc)₂ / PyrOx (R)-L1ent-2c>99:1>20:1

    Derivatization Strategies for this compound Analogues

    The tetrahydropyran-4-yl scaffold is a valuable starting point for the synthesis of a diverse range of analogues. The carboxylic acid functionality in compounds like 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction, allowing for the introduction of various substituents. vulcanchem.com

    A key strategy for creating analogues involves the use of boronic acids and their esters in cross-coupling reactions. For instance, 1-(tetrahydropyran-4-yl)-1H-pyrazole-4-pinacol borate can be synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions with aryl bromides. This palladium-catalyzed reaction facilitates the formation of C-C bonds, attaching various aryl groups to the pyrazole (B372694) ring, which is itself connected to the tetrahydropyran moiety. Similarly, pyridine-3-boronic acid can be coupled with a functionalized tetrahydropyran-4-one precursor to generate pyridine-substituted THP systems. vulcanchem.com

    The tetrahydropyran-4-one core is also a versatile precursor. It can be used to create spirocyclic systems or can be functionalized at the ketone position. For example, the tetrahydropyran-4-one moiety is a precursor for the 4-methoxytetrahydropyran-4-yl protecting group, which has applications in nucleotide synthesis due to its enhanced acid stability compared to traditional protecting groups. vulcanchem.com

    Fundamental Principles of Boron Reactivity and Catalysis

    Boronic acids, once primarily recognized for their role as reagents in transition metal-catalyzed reactions, are now emerging as versatile catalysts in their own right. rsc.orgresearchgate.net Their unique electronic structure, characterized by a vacant p-orbital on the boron atom, allows them to function as mild Lewis acids and engage in reversible covalent interactions, which are central to their catalytic activity and biological applications. rsc.org

    The catalytic utility of boronic acids stems from their ability to form reversible covalent bonds with hydroxyl groups, enabling both electrophilic and nucleophilic activation of substrates under mild conditions. rsc.orgresearchgate.netrsc.org This dual reactivity avoids the need for stoichiometric activation of hydroxyl groups into less stable intermediates like halides or sulfonates. researchgate.netrsc.org

    Electrophilic Activation: In this mode, boronic acids act as Lewis acid catalysts. umanitoba.ca They can activate carboxylic acids, facilitating reactions such as the formation of amides from amines. rsc.orgresearchgate.net Similarly, alcohols can be activated to form carbocation intermediates, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.orgresearchgate.netrsc.org This activation is attributed to the boronic acid's ability to form activated complexes with the hydroxyl-containing substrate. umanitoba.ca

    Nucleophilic Activation: Under basic conditions, boronic acids can form tetrahedral, anionic boronate species. rsc.orgumanitoba.ca This transformation can increase the nucleophilicity of certain substrates. For instance, when diols or saccharides form tetrahedral adducts with boronic acids, their character as nucleophiles is enhanced, making them more reactive towards electrophiles. rsc.orgresearchgate.netrsc.org This mode of activation is also seen in the boronic acid-catalyzed Biginelli reaction, where the catalyst is proposed to form a boron enolate, activating a carbonyl species as a nucleophile. umanitoba.ca

    The general concept of boronic acid catalysis, therefore, provides a powerful and atom-economical strategy for chemical transformations involving hydroxyl groups. researchgate.net

    The ability of the boron atom in boronic acids to readily interconvert between a trigonal planar (sp² hybridized) and a tetrahedral (sp³ hybridized) geometry upon interaction with nucleophiles is key to their biological activity. rsc.org This allows them to form stable, yet reversible, covalent bonds with nucleophilic residues found in biological macromolecules like proteins and nucleic acids. rsc.orgnih.gov

    Boronic acids can form adducts with a variety of biological nucleophiles, including the hydroxyl groups of serine, threonine, and tyrosine, as well as the epsilon-amino group of lysine. nih.govenamine.net This interaction is highly specific and has been exploited in drug design. nih.gov For example, the proteasome inhibitor bortezomib (B1684674) contains a boronic acid warhead that forms a reversible tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to the inhibition of its function. nih.govnih.gov This reversible covalent mechanism can offer advantages over irreversible binding, particularly if off-target modifications are a concern. enamine.net The equilibrium between the uncharged trigonal form and the anionic tetrahedral boronate is pH-dependent, with the tetrahedral form generally favored at pH values higher than the boronic acid's pKa. nih.gov

    Advanced Cross-Coupling Reactions and Mechanistic Insights

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. fishersci.eswikipedia.org this compound and its derivatives, as sp³-hybridized organoboron reagents, are valuable partners in these reactions for introducing the saturated tetrahydropyran motif into complex molecules.

    First reported in 1979 by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org The reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgchemrxiv.org

    The use of saturated alkylboron reagents like this compound in Suzuki-Miyaura couplings is of significant interest, particularly in medicinal chemistry, as it increases the sp³ character of drug candidates. nih.gov For instance, amides derived from 4-tetrahydropyran-carboxylic acid have been shown to be competent substrates in nickel-catalyzed Suzuki-Miyaura couplings with aryl boronate esters to produce the corresponding ketones in high yields. nih.gov

    The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of the reaction components.

    Catalytic Systems: Palladium catalysts are most commonly used, with precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ being widely employed. libretexts.orgmusechem.com More recently, nickel catalysts have gained attention as a cheaper alternative and for their ability to couple less reactive electrophiles like aryl chlorides. wikipedia.orglibretexts.org For challenging C(sp³)–C(sp²) couplings, rhodium-based catalysts have also been developed. acs.org

    Ligand Effects: The choice of ligand is critical for stabilizing the metal catalyst and modulating its reactivity. musechem.com Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition step and enhance catalyst stability. libretexts.org Dialkylbiarylphosphine ligands and N-heterocyclic carbenes (NHCs) are examples of modern ligands that enable the coupling of challenging substrates with high efficiency. nih.govmusechem.comnih.gov In some cases, ligand-free systems using palladium chloride or palladium on a solid support have also proven effective. mdpi.comresearchgate.net

    Optimization Parameters:

    Base: A base is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species. researchgate.netrsc.org Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact yield. mdpi.com

    Solvent: The solvent system, often a mixture of an organic solvent (like THF, dioxane, or toluene) and water, plays a crucial role. fishersci.esresearchgate.net The presence of water can be beneficial for hydrolyzing boronic esters and dissolving inorganic bases. acs.org

    Temperature: Reaction temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates and the thermal stability of the catalyst. fishersci.esnih.gov

    The table below shows an example of reaction condition optimization for a Suzuki-Miyaura coupling, highlighting the impact of different parameters on the product yield.

    Table 1: Example of Optimization of Suzuki-Miyaura Reaction Conditions. Data adapted from a study on the coupling of phenylboronic acid with a substituted aryl bromide. researchgate.net

    A significant challenge in Suzuki-Miyaura couplings, especially with unstable boronic acids, is the prevalence of side reactions. researchgate.net The primary undesired process is protodeboronation, where the C-B bond is cleaved by a proton source, leading to a loss of the organoboron reagent. rsc.org

    To overcome this, the "slow-release" strategy has been developed. researchgate.netrsc.org This approach involves using a stable boronic acid precursor, or "masked" form, that slowly liberates the active boronic acid into the reaction mixture. researchgate.net By keeping the instantaneous concentration of the free boronic acid low, its rate of degradation is minimized, while still allowing for efficient transmetalation to the palladium catalyst. researchgate.netrsc.org

    Commonly used slow-release precursors include boronic esters, such as those derived from pinacol (B44631) or neopentyl glycol, and N-methyliminodiacetic acid (MIDA) boronates. acs.orgrsc.orgyonedalabs.com These esters are more stable to the reaction conditions than the corresponding free boronic acids but can be hydrolyzed in situ to generate the active reagent. nih.govrsc.org This strategy has proven highly effective for the coupling of otherwise unstable boronic acids, including vinyl, cyclopropyl, and heteroaryl derivatives, significantly improving reaction yields. rsc.org For instance, using a pinacol ester of a boronic acid has been shown to improve conversion and ameliorate exothermic events during scale-up compared to using the free boronic acid. acs.org This approach is particularly relevant for alkylboronic acids like this compound and its esters, which can be prone to decomposition. acs.orgdicp.ac.cn

    Compound Directory

    Suzuki-Miyaura Cross-Coupling Reactions of this compound and its Esters

    Scope with Diverse Coupling Partners (Aryl, Heteroaryl, Vinyl, Alkyl Halides/Pseudohalides, Carbonyl Compounds, Imines)

    The reactivity of this compound and its derivatives extends to a wide array of coupling partners, demonstrating its versatility in the synthesis of complex molecules.

    Aryl and Heteroaryl Halides: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a competent partner in these transformations. fishersci.esbeilstein-journals.org Nickel-catalyzed Suzuki-type cross-coupling reactions of 4-bromotetrahydropyran (B1281988) with a range of commercially available aryl boronic acids yield 4-aryltetrahydropyrans with high diastereoselectivity. acs.orgescholarship.org These reactions often proceed through a stereoablative mechanism, favoring the formation of the thermodynamically more stable product. acs.orgescholarship.org The scope includes both electron-rich and electron-poor aryl substituents. acs.org Furthermore, photoredox/nickel dual catalysis has enabled the cross-coupling of tetrahydropyran-based alkylboron compounds with borylated aryl bromides. pnas.orgnih.gov This methodology has proven effective for substrates that are challenging for conventional cross-coupling technologies. nih.gov The coupling of heteroaryl halides with boronic acids, including those with a tetrahydropyran motif, has also been successfully demonstrated, providing access to a diverse range of heterobiaryl compounds. dergipark.org.trnih.gov

    Vinyl Halides/Triflates: Palladium-catalyzed Suzuki couplings have been developed that are effective for a wide range of vinyl halides and triflates, coupling with various arylboronic acids. organic-chemistry.org While direct examples with this compound as the specific coupling partner are not extensively detailed in the provided results, the general utility of these methods suggests its applicability.

    Alkyl Halides/Pseudohalides: The cross-coupling of alkyl halides with boronic acids has traditionally been challenging. However, recent advancements have enabled the Suzuki-Miyaura coupling of primary alkyl halides with aryl boronic species under aqueous conditions. nih.gov Nickel-catalyzed methods have also been developed for the cross-electrophile coupling of alkyl halides with heteroaryl halides. nih.gov A significant breakthrough is the development of a versatile method for the cross-coupling of unactivated alkyl electrophiles with boronic acids at room temperature. organic-chemistry.org

    Carbonyl Compounds and Imines: Beyond traditional cross-coupling reactions, boronic acids and their esters participate in other important transformations. Recent advances include copper(II)-mediated coupling between boronic acids and carbonyl compounds, as well as imines. google.com Furthermore, catalytic asymmetric allylboration of aldehydes and imines using allylboronate esters represents a powerful method for the synthesis of chiral homoallylic alcohols and amines. google.comnih.gov

    Table 1: Reactivity of this compound and Derivatives with Various Coupling Partners

    Coupling Partner Reaction Type Catalyst/Conditions Key Findings Citations
    Aryl Halides Suzuki-Miyaura Nickel-catalyzed High diastereoselectivity, formation of thermodynamic product. acs.orgescholarship.org
    Borylated Aryl Bromides Photoredox/Nickel Dual Catalysis Ir photocatalyst, Ni(COD)₂ Effective for challenging substrates, orthogonal coupling. pnas.orgnih.gov
    Heteroaryl Halides Suzuki-Miyaura Palladium-catalyzed Synthesis of diverse heterobiaryl compounds. dergipark.org.trnih.gov
    Vinyl Halides/Triflates Suzuki-Miyaura Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ Broad substrate scope under mild conditions. organic-chemistry.org
    Primary Alkyl Halides Suzuki-Miyaura Na₂PdCl₄/TXPTS (aqueous) Enables coupling in water, tolerant of sensitive groups. nih.gov
    Unactivated Alkyl Electrophiles Suzuki-Miyaura Pd(P(t-Bu)₂Me)₂ Room temperature coupling with various boronic acids. organic-chemistry.org
    Carbonyl Compounds/Imines Copper-mediated Coupling Copper(II) Expands the scope of boronic acid reactivity. google.com
    Aldehydes/Imines Asymmetric Allylboration Chiral Catalysts Synthesis of chiral homoallylic alcohols and amines. google.comnih.gov
    Stereochemical Control and Stereoconvergence in Cross-Coupling Reactions

    Stereochemical control is a critical aspect of modern synthetic chemistry, and reactions involving tetrahydropyran derivatives are no exception.

    In nickel-catalyzed Suzuki-type cross-coupling reactions of 4-bromotetrahydropyran, a stereoconvergent outcome is often observed. acs.org This means that regardless of the starting mixture of diastereomers of the 4-bromotetrahydropyran, the reaction preferentially yields the more thermodynamically stable cis-diastereomer of the 4-aryltetrahydropyran product. acs.orgescholarship.org This is consistent with a stereoablative cross-coupling mechanism that proceeds through a radical intermediate, allowing for the erosion of the initial stereochemistry and convergence to the most stable product conformation. acs.orgescholarship.org

    Conversely, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, have also been developed. For instance, nickel-catalyzed ring-opening cross-coupling reactions of aryl-substituted tetrahydropyrans have been shown to be highly stereospecific. acs.org In these cases, the diastereomeric ratio of the product matches that of the starting O-heterocycle, indicating a complete transfer of stereochemical information. acs.org

    Furthermore, iridium-catalyzed stereocontrolled C(sp³)–C(sp³) cross-coupling of boronic esters, including tetrahydropyran-4-yl boronic esters, with allylic carbonates has been achieved. acs.org These reactions can proceed with high enantioselectivity. acs.org The mechanism is proposed to involve the formation of a boronate complex, which then undergoes a stereoretentive transmetalation to an organozinc reagent, followed by a stereoinvertive attack on a π-allyl iridium complex. acs.org The ability to use either enantiomer of a chiral ligand to produce the opposite diastereomer of the product with similar reactivity and selectivity indicates a lack of significant matched/mismatched effects. acs.org

    Table 2: Stereochemical Outcomes in Cross-Coupling Reactions

    Reaction Type Catalyst System Substrate Stereochemical Outcome Mechanism Citations
    Suzuki-type Cross-Coupling Nickel-based 4-Bromotetrahydropyran Stereoconvergent (forms cis product) Stereoablative, radical intermediate acs.orgescholarship.org
    Ring-Opening Cross-Coupling Nickel-based Aryl-substituted tetrahydropyrans Stereospecific (transfers stereochemistry) Matches starting material's dr acs.org
    C(sp³)–C(sp³) Cross-Coupling Iridium-catalyzed Tetrahydropyran-4-yl boronic ester Stereocontrolled, high enantioselectivity Stereoretentive transmetalation, stereoinvertive coupling acs.org
    Epoxide Coupling Nickel/bisphosphine-catalyzed Racemic spiroepoxyoxindoles Stereoablative, enantioconvergent Forms chiral homoallylic alcohols chinesechemsoc.org
    Aminative Cross-Coupling Pathways

    While C-C bond formation is the most common application of boronic acids, they are also valuable reagents for C-N bond formation through aminative cross-coupling reactions. Copper-mediated N-arylation of various nitrogen-containing compounds with arylboronic acids is a well-established transformation. researchgate.netchem-soc.siacs.org These reactions can be applied to a wide range of substrates, including amines, amides, imides, and sulfonamides. acs.org The Chan-Lam coupling, which utilizes stoichiometric copper(II) acetate, is a notable example that can often be performed at room temperature. acs.org

    The application of these methods to heterocyclic systems, such as purines and pyrazoles, has been demonstrated. researchgate.netchem-soc.si For instance, cupric acetate-mediated N-arylation of pyrazole derivatives with aryl boronic acids can proceed with high regioselectivity. researchgate.net The presence of certain substituents on the pyrazole ring can direct the arylation to a specific nitrogen atom. researchgate.net

    Copper(II)-Mediated Arylation Reactions

    Copper(II) salts, particularly copper(II) acetate, are effective mediators for the arylation of various nucleophiles using arylboronic acids. google.comresearchgate.netbeilstein-journals.org This methodology is not limited to C-N bond formation but also extends to C-O bond formation. A notable application is the copper(II)-catalyzed arylation of diarylmethanols with arylboronic acids to synthesize triarylmethanes. beilstein-journals.org This reaction provides a facile and modular route to a variety of symmetrical and unsymmetrical triarylmethanes. beilstein-journals.org Copper-mediated methods have also been developed for the cyanation of arylboronic acids. nih.gov

    Catalytic Asymmetric Allylboration using Boronate Esters

    The synthesis of chiral homoallylic alcohols and amines can be achieved through the catalytic asymmetric allylboration of aldehydes and imines using allylboronate esters. google.com This transformation is a powerful tool for constructing stereochemically complex molecules. While this compound itself is not an allylboronating agent, its derivatives can be incorporated into molecules that undergo such reactions. The development of methods for the asymmetric synthesis of α-chiral allylboronates, which are reactive reagents for allylboration, is an active area of research. youtube.com

    Organophotoredox Activation for Alkyl Radical Generation from Boronic Acids

    Visible-light-assisted photocatalysis has emerged as a mild and powerful strategy for generating radical species. Although the high oxidation potential of alkylboronic acids has traditionally limited their use as radical precursors, recent studies have shown that their oxidation potential can be modulated. chemrxiv.orgchemrxiv.org Hydrogen-bonding interactions with amide solvents like N,N-dimethylacetamide (DMA) can facilitate the generation of alkyl radicals from boronic acids under organophotoredox conditions. chemrxiv.orgchemrxiv.org

    This activation mode allows for the generation of carbon-centered radicals that can participate in various transformations, including Giese-type additions to electron-deficient alkenes, allylation, and elimination reactions. chemrxiv.orgkuleuven.be The proposed mechanism involves the excitation of a photocatalyst, which then oxidizes a complex formed between the boronic acid and the amide solvent to generate an alkyl radical. chemrxiv.org This approach has been shown to be chemo-selective, allowing for the generation of radicals from boronic acids in the presence of boronic esters. chemrxiv.orgchemrxiv.org

    Applications of Tetrahydropyran 4 Boronic Acid in Complex Organic Synthesis

    Construction of Highly Functionalized Organic Architectures

    The primary application of Tetrahydropyran-4-boronic acid in constructing complex organic architectures lies in its utility in Suzuki-Miyaura cross-coupling reactions. nih.gov This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide (or triflate) and the sp³-hybridized carbon of the tetrahydropyran (B127337) ring. youtube.comyoutube.com The reaction is renowned for its mild conditions, high functional group tolerance, and excellent regio- and stereoselectivity, making it an ideal tool for assembling complex fragments in the later stages of a synthesis. nih.gov

    By employing this compound or its pinacol (B44631) ester, synthetic chemists can readily introduce the THP moiety into a wide range of molecular scaffolds. For example, coupling the boronic acid with various functionalized aryl or heteroaryl halides allows for the synthesis of molecules where the THP ring is directly attached to an aromatic system. This strategy is fundamental in medicinal chemistry for creating analogues of known drugs or exploring new chemical space. The stability and predictable reactivity of alkylboronic esters make them highly effective reagents for these transformations. researchgate.net

    The table below illustrates the versatility of Suzuki-Miyaura couplings involving organoboron compounds, a class to which this compound belongs.

    Coupling Partner 1Coupling Partner 2Catalyst SystemResulting BondKey Advantage
    This compound Aryl/Vinyl Halide or TriflatePd Catalyst (e.g., Pd(PPh₃)₄) + BaseC(sp³)-C(sp²)Introduction of a key saturated heterocycle. nih.gov
    Arylboronic acidHalogenated Tetrahydropyran Pd Catalyst + BaseC(sp²)-C(sp³)Functionalization of a pre-formed THP ring.
    This compound Acid ChloridePd CatalystC(sp³)-C(O)Formation of a ketone linkage. researchgate.net

    This table demonstrates the general utility of boronic acids in Suzuki-Miyaura cross-coupling reactions for building complex molecular architectures.

    Total Synthesis of Natural Products and Bioactive Molecules

    The tetrahydropyran ring is a cornerstone of many natural products with significant biological activity. nih.gov Consequently, this compound serves as a critical starting material or intermediate in the total synthesis of these complex molecules and their designed analogues.

    Polyketides are a large and diverse class of natural products assembled from simple acyl-CoA precursors. syr.edusciepublish.com Many polyketides, such as the macrolide antibiotics, feature embedded tetrahydropyran rings. nih.gov Modern synthetic strategies toward these molecules often rely on iterative cross-coupling methods to construct the carbon backbone in a controlled manner. researchgate.net

    A powerful strategy involves the use of bifunctional building blocks in an iterative cross-coupling sequence. In this context, a derivative of this compound could be functionalized to serve as a key building block. For instance, the THP ring could be elaborated with a halide at a different position, creating a bifunctional fragment. This fragment can then be sequentially coupled with other boronic esters or halides to build up the polyketide chain. The use of N-methyliminodiacetic acid (MIDA) protected boronic esters has been shown to enhance stability, preventing degradation and oligomerization during these iterative steps. researchgate.net This approach allows for the precise installation of the THP unit within a complex polyketide backbone.

    Many tetrahydropyran-containing natural products are also macrolactones, where the THP ring is embedded within a large lactone ring. nih.gov The total synthesis of these molecules, such as neopeltolide, requires strategies that can efficiently form both the heterocyclic and macrocyclic systems. researchgate.net

    This compound is an ideal precursor for building the linear chain required for subsequent macrolactonization. A typical synthetic route would involve a Suzuki-Miyaura coupling between the THP-boronic acid and a vinyl halide partner that constitutes one part of the linear chain. The resulting adduct is then further elaborated into a long hydroxy acid. This precursor can then be subjected to a variety of macrolactonization conditions (e.g., Yamaguchi or Shiina macrolactonization) to close the large ring. nih.gov This convergent approach, where complex fragments are prepared separately and then joined, is highly efficient for synthesizing complex macrolactones.

    Macrolactonization MethodPrecursorKey Reagent(s)Ring Size Formed
    Yamaguchi Esterificationω-Hydroxycarboxylic acid2,4,6-Trichlorobenzoyl chloride, DMAP12- to 16-membered
    Shiina Macrolactonizationω-Hydroxycarboxylic acid2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)12- to 20-membered
    Ring-Closing Metathesis (RCM)Diene-ester or Diene-acidGrubbs or Hoveyda-Grubbs catalystWide variety

    This table outlines common methods for the formation of macrolactone rings from linear precursors, which can be synthesized using this compound.

    Boron-containing heterocycles are valuable reagents for derivatizing other heterocyclic systems. aablocks.com In a manner analogous to the well-documented reactions of tetrahydropyridine-boronic esters, this compound can be used to functionalize nitrogen-containing heterocycles. researchgate.net

    This is typically achieved by coupling the THP-boronic acid with a halogenated N-heterocycle, such as a bromo-pyridine, chloro-quinoline, or iodo-indole, via a Suzuki-Miyaura reaction. researchgate.net This reaction introduces the bulky, saturated THP substituent onto the aromatic N-heterocyclic core, significantly altering its steric and electronic properties. This is a powerful method for creating libraries of novel compounds for biological screening, as it allows for the rapid combination of two distinct and medicinally relevant structural motifs. digitellinc.com

    Natural Product Editing and Diversification Strategies

    Late-stage functionalization, or the modification of a complex molecule like a natural product in the final steps of a synthesis, is a highly efficient strategy for creating analogues for structure-activity relationship (SAR) studies. nih.govpku.edu.cn This approach avoids the need for a lengthy de novo synthesis for each new derivative. nih.gov

    This compound is an excellent reagent for late-stage diversification. If a natural product possesses, or can be selectively converted to include, an aryl or vinyl halide/triflate handle, a Suzuki-Miyaura coupling can be performed to append the tetrahydropyran ring. nih.gov This strategy allows for the precise installation of the THP moiety onto a complex core, which can probe interactions with biological targets or modify pharmacokinetic properties. The mildness of the Suzuki coupling conditions is crucial, as it often leaves other sensitive functional groups within the natural product untouched. nih.gov

    Development of Novel Boronate Rearrangement Reactions

    The chemistry of organoboron compounds extends beyond cross-coupling to include a variety of unique rearrangement reactions. wikipedia.org A key class of these transformations is the 1,2-metallate rearrangement of boronate complexes. These reactions involve the migration of an organic group from a tetracoordinate boron "ate" complex to an adjacent carbon, often with the displacement of a leaving group. wikipedia.orgnih.gov

    While specific examples involving this compound are not yet prevalent in the literature, the potential for developing novel reactions is significant. For instance, the boronic ester derived from this compound could be homologated using reagents like dichloromethyllithium in a Matteson-type reaction. nih.gov This would involve the formation of a boronate complex, followed by rearrangement to insert a CH₂Cl group between the boron atom and the THP ring. Subsequent displacement of the second chloride with an organometallic reagent could lead to novel, highly functionalized tetrahydropyran derivatives. wikipedia.org The development of such reactions would further expand the synthetic utility of this versatile building block.

    Research Frontiers in Medicinal and Agricultural Chemistry

    Design and Development of Novel Therapeutic Agents

    The incorporation of the tetrahydropyran-4-boronic acid scaffold into drug candidates is a key strategy in modern drug discovery. Its stability and compatibility with a range of functional groups make it an attractive choice for chemists aiming to create innovative compounds with specific biological activities. chemimpex.com

    The boronic acid group is a key pharmacophore that acts as a transition-state analog, enabling it to target the active sites of various enzymes. The boron atom, with its vacant p-orbital, is a potent electrophile and Lewis acid, allowing it to form reversible covalent bonds with nucleophilic amino acid residues found in enzyme active sites. mdpi.comnih.gov

    This interaction commonly occurs with the hydroxyl groups of serine or threonine residues, which are crucial for the catalytic activity of many enzymes, particularly hydrolases and proteases. nih.govnih.gov For instance, boronic acid-based inhibitors can form a stable, tetrahedral adduct with the catalytic serine in serine proteases, effectively blocking the enzyme's function. nih.gov This mechanism is central to their therapeutic effect. Beyond serine and threonine, boronic acids can also interact with other key residues like histidine and lysine, and even with metal ions such as zinc within the active site, as seen in histone deacetylase (HDAC) inhibitors. nih.govnih.gov

    Table 1: Interactions of Boronic Acid Moiety with Enzyme Active Sites

    Target Enzyme Class Key Active Site Residue(s) Type of Interaction Reference Example
    Serine Proteases Serine (hydroxyl) Reversible Covalent Adduct Proteasome Inhibitors
    Phosphodiesterases Threonine (hydroxyl) Reversible Covalent Adduct Autotaxin (ATX) Inhibitors
    β-Lactamases Serine (hydroxyl) Reversible Covalent Bond Vaborbactam

    The unique reactivity of the boronic acid group has been leveraged to develop therapies for a range of diseases.

    Oncology: In cancer therapy, boronic acids are famously incorporated into proteasome inhibitors. The proteasome is a critical complex for protein degradation, and its inhibition leads to apoptosis in cancer cells. Bortezomib (B1684674), a dipeptide boronic acid, is a first-line therapy for multiple myeloma that functions by targeting a threonine residue in the proteasome's active site. nih.govmdpi.com Research has also explored boronic acid derivatives for treating tamoxifen-resistant breast cancer. nih.gov

    Infectious Diseases: Boronic acid-containing molecules have shown significant promise as antimicrobial agents. They are effective against bacterial infections, particularly those caused by multidrug-resistant strains, by inhibiting β-lactamase enzymes. frontiersin.org Vaborbactam is a clinically approved β-lactamase inhibitor used to treat complex urinary tract infections. mdpi.com Additionally, the benzoxaborole class of boron-containing compounds, such as tavaborole, has been developed to treat fungal infections by inhibiting an essential enzyme, leucyl-tRNA synthetase. mdpi.com

    Inflammatory Disorders: The signaling pathway involving autotaxin (ATX) and lysophosphatidic acid (LPA) is implicated in chronic inflammation. nih.gov Potent and selective boronic acid-based inhibitors have been developed to target ATX, demonstrating the potential of this class of compounds in treating inflammatory conditions. nih.govnih.gov

    The rise of antibiotic resistance, largely driven by β-lactamase enzymes that hydrolyze β-lactam antibiotics, is a major global health threat. Boronic acids serve as effective non-β-lactam inhibitors of these enzymes. nih.gov They act as transition-state analogs, mimicking the high-energy tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.com

    The boron atom forms a reversible, covalent dative bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D), effectively neutralizing the enzyme. nih.govmdpi.com This mechanism prevents the degradation of co-administered β-lactam antibiotics.

    Several boronic acid-based inhibitors have been developed, with some advancing to clinical use.

    Vaborbactam: The first FDA-approved cyclic boronic acid β-lactamase inhibitor, used in combination with the carbapenem (B1253116) antibiotic meropenem. It is highly active against Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). mdpi.com

    Taniborbactam and QPX7728: These bicyclic boronate inhibitors exhibit an ultrabroad spectrum of activity, inhibiting not only serine-β-lactamases but also some metallo-β-lactamases (Class B), representing a significant advancement in the field. frontiersin.orgnih.gov

    The versatility of the boronic acid scaffold has enabled its use in inhibitors for multiple enzyme classes, including HDACs and autotaxin.

    Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is linked to cancer. mdpi.com Boronic acid derivatives have been designed as a new class of HDAC inhibitors. nih.gov Molecular modeling suggests that the hydrated boronic acid moiety interacts with the catalytic zinc ion and key amino acid residues (e.g., tyrosine and histidine) in the HDAC active site, leading to potent inhibition. nih.gov

    Autotaxin (ATX) Inhibitors: Autotaxin is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in cancer progression, inflammation, and fibrosis. nih.govscilit.com The development of boronic acid-based ATX inhibitors was inspired by their success as protease inhibitors. By incorporating a boronic acid group designed to target the active-site threonine (T210) nucleophile in ATX, researchers have created highly potent and selective inhibitors, such as HA130, which effectively reduce LPA production in vitro and in vivo. nih.govnih.gov

    Peptide boronic acids (PBAs) are compounds where the C-terminal carboxylic acid of a peptide is replaced by a boronic acid. This modification transforms the peptide into a potent inhibitor of proteases, a class of enzymes that cleave peptide bonds.

    The first-in-class proteasome inhibitor and FDA-approved drug, Bortezomib, is a PBA. nih.gov Its success has spurred the development of numerous other PBAs as drug candidates. nih.gov New synthetic strategies have been developed to facilitate the creation of diverse libraries of PBAs for screening. rsc.org These methods allow for the straightforward conversion of amino acids into their corresponding boron analogues, which can then be used in solid-phase peptide synthesis. nih.govrsc.org

    Beyond oncology, PBAs have been investigated for other therapeutic applications. Studies have shown their potential as antimicrobial agents, with potent activity against C. albicans, S. aureus, and E. coli, and as inhibitors of HIV replication. mdpi.com Furthermore, their unique ability to form reversible esters with diols, such as those found on carbohydrates, opens up possibilities for their use in targeted drug delivery and diagnostic applications. nih.gov

    Functionalized Agrochemical Development

    The application of boron-containing compounds extends beyond medicine into agriculture. Boron is an essential micronutrient for plants, involved in processes like maintaining cell wall structure. mdpi.com This inherent biological role, combined with the versatile chemistry of boronic acids, makes them attractive for developing novel agrochemicals. nih.gov

    This compound and its derivatives serve as building blocks in the design of more effective and potentially safer pesticides and herbicides. chemimpex.com The research in this area focuses on leveraging the unique properties of boron to create next-generation agrochemicals. For instance, benzoxaboroles, a class of cyclic boronic acid esters, were recently recognized by the Fungicide Resistance Action Committee (FRAC) as a new category of fungicides, highlighting the significant potential of boron-containing compounds in crop protection. mdpi.comnih.gov These compounds can act as plant resistance inducers and growth promoters, offering a dual benefit in agricultural applications. nih.gov

    Table of Mentioned Compounds

    Compound Name
    This compound
    Bortezomib
    Vaborbactam
    Tavaborole
    Taniborbactam
    QPX7728
    HA130
    Meropenem

    Design of Improved Pesticides and Herbicides

    The integration of unique chemical scaffolds into agrochemical design is a key strategy for developing next-generation pesticides and herbicides with improved efficacy, selectivity, and environmental profiles. This compound represents a versatile building block that combines two moieties of significant interest in the design of bioactive molecules: the tetrahydropyran (B127337) ring and the boronic acid functional group.

    The tetrahydropyran (or oxane) ring is a common structural motif found in a wide array of natural products and synthetic compounds with potent biological activity. chemicalbook.comwikipedia.orgguidechem.com Its inclusion in a molecule can favorably influence physicochemical properties critical for agrochemical performance, such as solubility, metabolic stability, and membrane permeability. By acting as a saturated, non-aromatic scaffold, it can help optimize the three-dimensional shape of a molecule for binding to a specific biological target in a pest or weed. chemicalbook.com

    The boronic acid group serves as a versatile "warhead" capable of forming reversible covalent bonds with the active site residues of key enzymes. nih.gov This mechanism is particularly effective for inhibiting serine proteases, which are vital enzymes in many organisms. By mimicking the tetrahedral transition state of peptide bond hydrolysis, boronic acids can act as potent enzyme inhibitors. asm.orgresearchgate.net This inhibitory capacity is a foundational principle in the design of targeted therapeutic agents and can be adapted for agrochemical purposes to disrupt critical life processes in pests or unwanted plants.

    The combination of these two groups in this compound offers a promising starting point for creating novel active ingredients. The tetrahydropyran core can be functionalized to explore the binding pocket of a target enzyme, while the boronic acid provides the mechanism for potent inhibition. This strategy could lead to the development of pesticides and herbicides with novel modes of action, helping to combat the growing issue of resistance to existing treatments. mdpi.comnih.gov

    Table 1: Potential Contributions of Moieties in Agrochemical Design

    Moiety Potential Role in Pesticide/Herbicide Design Rationale
    Tetrahydropyran Ring Structural scaffold, pharmacokinetic modifier Improves solubility, metabolic stability, and cell uptake. Allows for precise spatial orientation of other functional groups. chemicalbook.com
    Boronic Acid Group Enzyme inhibitor ("warhead") Forms reversible covalent bonds with active site nucleophiles (e.g., serine), leading to potent inhibition of target enzymes. nih.gov

    Chemical Biology and Biochemical Applications

    Boron-Containing Enzyme Mimetics and Biocatalysis

    The field of biocatalysis seeks to harness the power of enzymes for synthetic chemistry, offering environmentally benign and highly selective reaction conditions. scitechdaily.com A frontier in this area is the creation of artificial enzymes or "enzyme mimetics" that incorporate non-natural catalytic groups to perform novel chemical transformations. Boronic acids, including this compound, are valuable tools in this endeavor.

    Researchers have successfully engineered proteins to include unnatural amino acids containing boronic acid groups. scitechdaily.comyoutube.com By placing the boronic acid in the chiral environment of an enzyme's active site, it can function as a Lewis acid catalyst for reactions not typically found in nature. youtube.com This approach combines the catalytic potential of boron with the high selectivity conferred by the protein scaffold. Directed evolution techniques can then be used to optimize the efficiency and stereoselectivity of these artificial biocatalysts. scitechdaily.com

    Furthermore, boronic acids are well-established as transition-state inhibitors of serine proteases and metallo-β-lactamases. asm.orgnih.govmdpi.com The boron atom readily accepts a lone pair of electrons from a nucleophilic serine or a catalytic hydroxide (B78521) ion in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of the natural enzymatic reaction. asm.orgmdpi.com This interaction effectively blocks the enzyme's activity. This compound can be used in studies to probe the active sites of such enzymes. The tetrahydropyran ring, being structurally similar to pyranose sugars, may target the active sites of enzymes involved in carbohydrate metabolism or recognition, presenting the boronic acid for covalent interaction.

    The reversible nature of the boronic acid-diol interaction has also been harnessed to immobilize essential adenylated cofactors (like NADH and ATP) onto solid supports for use in continuous flow biocatalysis. acs.orgunizar.es By functionalizing a support material with boronic acids, the ribose part of the cofactor can be reversibly captured, creating a self-sufficient heterogeneous biocatalyst system that prevents cofactor leaching. acs.orgunizar.es

    Table 2: Applications of Boronic Acids in Biocatalysis

    Application Mechanism Key Advantage
    Artificial Enzyme Design Incorporation of a boronic acid-containing amino acid to act as a Lewis acid catalyst within a protein scaffold. scitechdaily.com Enables new-to-nature reactions with high enantioselectivity. scitechdaily.com
    Enzyme Inhibition Studies Forms a stable, reversible covalent adduct with nucleophilic residues (e.g., Serine) in an enzyme's active site, mimicking the reaction's transition state. asm.org Provides a powerful tool for probing enzyme mechanisms and designing potent inhibitors.
    Cofactor Immobilization Forms a reversible boronate ester with the cis-diol of the ribose moiety in cofactors like NADH or ATP. acs.org Creates self-sufficient and reusable heterogeneous biocatalysts for industrial applications. unizar.es

    Carbohydrate Recognition Studies

    The specific recognition of carbohydrates and glycoproteins is fundamental to many biological processes, from cell signaling to immune responses. Boronic acids have emerged as indispensable tools in this area of chemical biology due to their unique ability to form reversible covalent bonds with cis-diols, a structural feature ubiquitous in saccharides. nih.govmdpi.com

    In aqueous solution, a boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form can react with a 1,2- or 1,3-diol of a carbohydrate to form a stable five- or six-membered cyclic boronate ester. mdpi.com This interaction is specific and reversible, making boronic acids ideal synthetic receptors for sugars.

    This compound is particularly relevant in this context because its tetrahydropyran (oxane) ring is the core structure of pyranose sugars like glucose. wikipedia.orgucla.edu This structural analogy makes it an excellent model compound for studying the fundamental interactions that govern carbohydrate recognition.

    This recognition capability has been widely exploited to develop chemosensors for detecting carbohydrates. By attaching a fluorescent reporter molecule to a boronic acid, the binding event with a sugar can be transduced into a measurable change in fluorescence intensity. nih.govrsc.orgacs.org Such probes are used for imaging glycans on the surface of living cells to study their roles in health and disease. rsc.org this compound can serve as a fundamental building block for more complex probes designed to target specific glycoproteins or cell-surface carbohydrates with higher affinity and selectivity. nih.govrsc.org

    Table 3: Principles of Boronic Acid-Based Carbohydrate Recognition

    Principle Description
    Core Interaction Reversible formation of a cyclic boronate ester between the boronic acid and a cis-diol on a carbohydrate. mdpi.com
    Structural Mimicry The tetrahydropyran ring of this compound is the structural core of pyranose sugars, making it a relevant scaffold for recognition studies. ucla.edu
    Sensing Application The binding event can be coupled to a signaling mechanism (e.g., fluorescence) to create probes for detecting and imaging carbohydrates and glycoproteins. acs.orgrsc.org

    Synthesis of Unnatural Amino Acids

    Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery. When incorporated into peptides or proteins, they can introduce novel functionalities, confer resistance to enzymatic degradation, and enforce specific secondary structures. nih.gov Synthetic methodologies that provide access to a wide diversity of UAAs are therefore of high value.

    One effective strategy for synthesizing UAAs involves the metal-catalyzed addition of organoboronic acids to amino acid precursors. nih.gov this compound can serve as a key building block in this process, enabling the introduction of a tetrahydropyran moiety as the amino acid side chain.

    The tetrahydropyran ring, being a saturated cyclic ether, can impart unique properties to the resulting amino acid and any subsequent peptides. It can act as a conformationally restricted mimic of certain natural amino acid side chains, helping to lock a peptide into a bioactive conformation. Furthermore, its polarity and capacity for hydrogen bond acceptance can improve the pharmacokinetic properties of peptide-based drug candidates, such as solubility and cell permeability.

    The use of building blocks like this compound expands the chemical space available for peptide design far beyond the 20 proteinogenic amino acids, opening new avenues for developing therapeutics and biochemical probes. sigmaaldrich.comnih.gov

    Table 4: Components for Synthesis of a Tetrahydropyran-Containing UAA

    Component Example Role in Synthesis
    Boronic Acid This compound Provides the desired side chain (R-group) for the new amino acid.
    Amino Acid Scaffold 2-Acetamidoacrylate Acts as the electrophilic acceptor for the tetrahydropyran group, providing the amino acid backbone.
    Catalyst System Palladium-phosphine complex Facilitates the 1,4-addition of the boronic acid to the acrylate (B77674) scaffold.
    Resulting UAA N-acetyl-3-(tetrahydropyran-4-yl)alanine A novel amino acid incorporating the tetrahydropyran ring, ready for use in peptide synthesis.

    Advanced Applications in Materials Science and Analytical Chemistry

    Material Science Applications in Polymer and Coating Formulation

    The unique chemical properties of boronic acids, including Tetrahydropyran-4-boronic acid and its pinacol (B44631) ester derivative, make them valuable components in the formulation of advanced polymers and coatings. The presence of the boronic acid group allows for the creation of materials with responsive and functional characteristics.

    Research in materials science has highlighted the use of boronic acid derivatives in developing sophisticated materials. bris.ac.uk The tetrahydropyran (B127337) moiety in this compound can influence the physical and chemical properties of polymers and coatings, such as solubility, stability, and biocompatibility. While detailed research focusing exclusively on this compound in polymer and coating formulation is limited, the broader class of boronic acids is known to be instrumental in creating stimuli-responsive polymers. These polymers can react to changes in their environment, such as pH or the presence of specific molecules like sugars. This responsivity is due to the reversible formation of boronate esters with diols.

    In the formulation of coatings, the incorporation of boronic acid functionalities can lead to surfaces with dynamic properties. For instance, such coatings could be designed for controlled adhesion or for the selective binding of biomolecules. The specific contribution of the tetrahydropyran group in these applications is an area of ongoing scientific exploration.

    Table 1: Potential Contributions of this compound in Polymer Science

    FeaturePotential Application in Polymers and Coatings
    Boronic Acid GroupEnables stimuli-responsive behavior (e.g., to pH or sugars), cross-linking of polymer chains, and adhesion to substrates containing diols.
    Tetrahydropyran RingMay enhance solubility in specific solvents, influence the hydrophilicity/hydrophobicity of the material, and potentially offer sites for further functionalization.

    Analytical Chemistry: Utilization in Chromatographic and Spectroscopic Techniques

    In the realm of analytical chemistry, this compound and its derivatives are utilized in various analytical techniques, including chromatography and spectroscopy, to aid in the detection and quantification of other compounds. bris.ac.uk

    One of the primary applications of boronic acids in chromatography is in a technique known as boronate affinity chromatography. This method is used for the selective separation and purification of molecules that contain cis-diol groups, such as glycoproteins, carbohydrates, and nucleotides. While specific research detailing the use of a stationary phase functionalized with this compound is not widely documented, the principle of boronate affinity chromatography is well-established. The tetrahydropyran component could potentially influence the selectivity and efficiency of the separation by affecting the interaction between the stationary phase and the analyte.

    In spectroscopic techniques, boronic acids can be used as derivatizing agents to facilitate the detection of diol-containing compounds. By reacting with the target analyte, a boronic acid derivative can introduce a chromophore or fluorophore, enabling or enhancing its detection by UV-Vis or fluorescence spectroscopy. The specific role and advantages of using this compound for such derivatizations would depend on the specific requirements of the analytical method.

    Table 2: Applications of Boronic Acids in Analytical Techniques

    Analytical TechniqueRole of Boronic AcidPotential Influence of Tetrahydropyran Moiety
    Boronate Affinity ChromatographyForms the basis of the stationary phase for selective retention of cis-diol compounds.Could modify the polarity and selectivity of the stationary phase.
    UV-Vis/Fluorescence SpectroscopyActs as a derivatizing agent to label diol-containing analytes for detection.May affect the spectral properties of the resulting derivative.

    While the direct and detailed research on the applications of this compound in these advanced fields is still developing, the foundational principles of boronic acid chemistry suggest its potential for significant contributions.

    Q & A

    Q. How do steric and electronic effects in this compound derivatives impact their efficacy in catalytic cycles?

    • Methodological Answer :
    • Kinetic studies : Compare turnover frequencies (TOF) for derivatives with varying substituents (e.g., electron-withdrawing groups reduce TOF by 40%) .
    • X-ray crystallography : Resolve boron coordination geometry to identify steric clashes in transition states .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.